2-[(2,4-Difluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one
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Overview
Description
2-(2,4-Difluorobenzyl)-4,4-dimethylisoxazolidin-3-one is an organic compound that belongs to the class of isoxazolidinones This compound is characterized by the presence of a difluorobenzyl group attached to an isoxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorobenzyl)-4,4-dimethylisoxazolidin-3-one typically involves the reaction of 2,4-difluorobenzylamine with appropriate reagents to form the isoxazolidinone ring. One common method involves the use of 2,4-difluorobenzylamine and a suitable carbonyl compound under specific reaction conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluorobenzyl)-4,4-dimethylisoxazolidin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The difluorobenzyl group can participate in substitution reactions, where fluorine atoms are replaced by other substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorobenzyl ketones, while reduction can produce difluorobenzyl alcohols .
Scientific Research Applications
2-(2,4-Difluorobenzyl)-4,4-dimethylisoxazolidin-3-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-(2,4-Difluorobenzyl)-4,4-dimethylisoxazolidin-3-one involves its interaction with specific molecular targets. The difluorobenzyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The isoxazolidinone ring may also play a role in stabilizing the compound and enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluorobenzylamine
- 2,4-Difluorobenzyl alcohol
- 2,4-Difluorobenzoyl chloride
Uniqueness
2-(2,4-Difluorobenzyl)-4,4-dimethylisoxazolidin-3-one is unique due to the presence of both the difluorobenzyl group and the isoxazolidinone ring. This combination imparts distinct chemical properties and potential biological activities that are not observed in similar compounds .
Properties
CAS No. |
81778-58-7 |
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Molecular Formula |
C12H13F2NO2 |
Molecular Weight |
241.23 g/mol |
IUPAC Name |
2-[(2,4-difluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C12H13F2NO2/c1-12(2)7-17-15(11(12)16)6-8-3-4-9(13)5-10(8)14/h3-5H,6-7H2,1-2H3 |
InChI Key |
XPLAOPDRQZQLDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CON(C1=O)CC2=C(C=C(C=C2)F)F)C |
Origin of Product |
United States |
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